molecular formula C16H15N3OS B2887122 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 1203421-41-3

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2887122
CAS No.: 1203421-41-3
M. Wt: 297.38
InChI Key: MQAYVHCEIOLOKX-UHFFFAOYSA-N
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Description

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of a thiazole ring further enhances the compound’s potential for various pharmacological applications.

Preparation Methods

The synthesis of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable tool in drug discovery and development.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide can be compared with other indole and thiazole derivatives:

This compound’s unique structure and diverse biological activities make it a promising candidate for further research and development in various scientific fields.

Biological Activity

The compound 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide is a synthetic derivative belonging to the cyclopenta[b]indole class. This class has garnered attention due to its potential biological activities, particularly in the realm of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopenta[b]indole core fused with a thiazole moiety. The molecular formula is C15H14N2OSC_{15}H_{14}N_{2}OS, and it possesses a molecular weight of approximately 270.35 g/mol. The compound's unique structure contributes to its diverse biological activities.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

  • Antineoplastic Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. It induces apoptosis in leukemia cells by disrupting microtubule dynamics and activating apoptotic pathways. This is evidenced by significant reductions in cell viability and alterations in gene expression related to cell cycle regulation .
  • Antimicrobial Properties : Preliminary evaluations indicate that this compound exhibits antimicrobial activity against various pathogens. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • Cytotoxic Effects : The compound has demonstrated cytotoxic effects on multiple cancer cell lines, suggesting its potential as a lead compound in cancer therapy. It has been shown to induce DNA damage and activate stress response pathways in treated cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntineoplasticInduces apoptosis; inhibits leukemia cell viability
AntimicrobialEffective against various bacterial strains
CytotoxicInduces DNA damage; activates stress response

Case Study 1: Antileukemic Activity

A study investigated the effects of this compound on acute leukemia cells. The results showed that treatment with the compound led to significant apoptosis and cell cycle arrest at the G2/M phase. Molecular analysis indicated upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values indicating potent antimicrobial activity. Mechanistic studies suggested that it disrupts bacterial membrane integrity and inhibits protein synthesis .

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-15(18-16-17-8-9-21-16)10-19-13-6-2-1-4-11(13)12-5-3-7-14(12)19/h1-2,4,6,8-9H,3,5,7,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAYVHCEIOLOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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